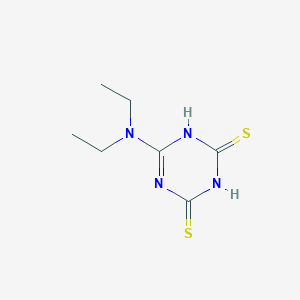
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a dithione group and a diethylamino group
Méthodes De Préparation
The synthesis of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride and diethylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions. The temperature and duration of the reaction are optimized to ensure complete conversion of the starting materials.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Applications De Recherche Scientifique
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The dithione group can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes.
Comparaison Avec Des Composés Similaires
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione can be compared with other similar compounds in the triazine family:
1,3,5-Triazine-2,4,6-triamine: Also known as melamine, this compound is widely used in the production of resins and plastics. Unlike this compound, melamine lacks the dithione and diethylamino groups, resulting in different reactivity and applications.
1,3,5-Triazine-2,4,6-trione: This compound, also known as cyanuric acid, is used in water treatment and as a precursor for herbicides. The presence of three carbonyl groups distinguishes it from this compound.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known as triallyl isocyanurate, this compound is used as a crosslinking agent in polymer synthesis. Its structure includes allyl groups, which confer different chemical properties compared to this compound.
Propriétés
Numéro CAS |
16034-25-6 |
|---|---|
Formule moléculaire |
C7H12N4S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
Clé InChI |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
SMILES isomérique |
CCN(CC)C1=NC(=NC(=N1)S)S |
SMILES canonique |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Key on ui other cas no. |
16034-25-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















